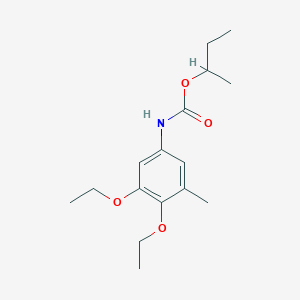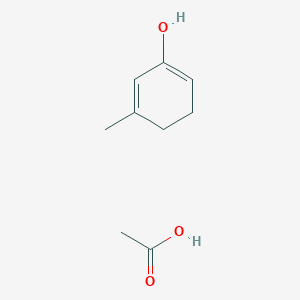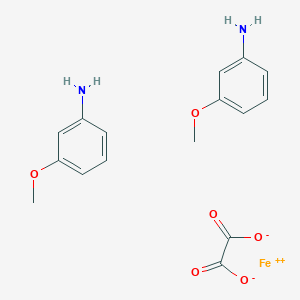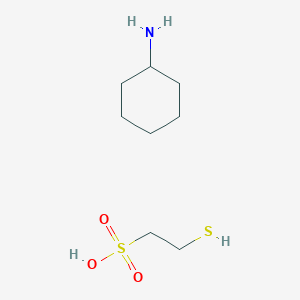![molecular formula C14H19NO5S B14407282 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine CAS No. 82155-46-2](/img/structure/B14407282.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine is an organic compound that belongs to the class of methionine derivatives It is characterized by the presence of a methoxyphenyl group attached to the methionine backbone through a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine typically involves the protection of the amino group of D-methionine followed by the introduction of the 4-methoxyphenyl group. One common method involves the use of protecting groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to protect the amino group. The protected methionine is then reacted with 4-methoxybenzyl chloroformate under basic conditions to introduce the 4-methoxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These synthesizers can efficiently handle the protection and deprotection steps, as well as the coupling reactions required to introduce the 4-methoxyphenyl group. The use of high-throughput techniques and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine can undergo various chemical reactions, including:
Oxidation: The methionine moiety can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine involves its interaction with specific molecular targets. The methionine moiety can be incorporated into proteins, potentially altering their function. The 4-methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure with an acetamide group instead of methionine.
4-Methoxyphenylacetic acid: Contains a methoxyphenyl group attached to an acetic acid moiety.
4-Methoxyphenol: A simpler compound with a methoxyphenyl group attached to a hydroxyl group
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine is unique due to the presence of both the methionine and 4-methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
82155-46-2 |
|---|---|
Molecular Formula |
C14H19NO5S |
Molecular Weight |
313.37 g/mol |
IUPAC Name |
(2R)-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-19-11-5-3-10(4-6-11)9-20-14(18)15-12(13(16)17)7-8-21-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 |
InChI Key |
IDZXFPTYDMZWKD-GFCCVEGCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)N[C@H](CCSC)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)




![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)

![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)

![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)


![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
